molecular formula C19H17N5O B2915277 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 489403-88-5

6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2915277
CAS No.: 489403-88-5
M. Wt: 331.379
InChI Key: HXSUXGZFABCXPO-UHFFFAOYSA-N
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Description

6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. . The unique structure of this compound, which includes a quinoline moiety fused with a pyrazole ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under specific conditions . The reaction is usually carried out in a solvent like tetrahydrofuran, and the product is obtained in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The compound’s ability to generate reactive oxygen species also contributes to its anticancer activity by inducing oxidative stress in cancer cells .

Biological Activity

6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, identified by its CAS number 489403-88-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H17N5O
  • Molecular Weight : 331.37 g/mol

The structure consists of a pyrano[2,3-c]pyrazole framework substituted with an amino group and a quinoline moiety. This unique structure contributes to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrano[2,3-c]pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, key targets in cancer therapy .

Table 1: Antitumor Activity Overview

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)0.08
Compound BEGFR12.07
6-amino...Various cell linesNot specified

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research indicates that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in models of neurodegenerative diseases . This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

Inhibition of insulin-regulated aminopeptidase (IRAP) has been associated with neuroprotective effects. Compounds with structural similarities to this compound have been studied for their potential to improve cognitive function and memory in Alzheimer's disease models .

Table 2: Neuroprotective Activity Overview

CompoundMechanismEffectReference
Compound CIRAP InhibitionImproved cognition
Compound DAnti-inflammatoryReduced neuroinflammation

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effect of a series of pyrano[2,3-c]pyrazole derivatives on cancer cell proliferation. The results indicated that compounds with the quinoline substitution exhibited enhanced cytotoxicity against breast cancer cell lines compared to non-substituted analogs .
  • Neuroprotective Study :
    In an animal model of Alzheimer's disease, treatment with a derivative similar to this compound led to significant improvements in memory retention and a decrease in amyloid plaque formation .

Properties

IUPAC Name

6-amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-2-5-15-17-16(13(10-20)18(21)25-19(17)24-23-15)12-8-9-22-14-7-4-3-6-11(12)14/h3-4,6-9,16H,2,5,21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSUXGZFABCXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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